4-(Difluoromethyl)cyclohexan-1-one
Overview
Description
4-(Difluoromethyl)cyclohexan-1-one is a chemical compound with the CAS Number: 1549804-53-6 . It has a molecular weight of 148.15 and is typically stored at temperatures below -10°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(difluoromethyl)cyclohexan-1-one . Its InChI code is 1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2 , and the InChI key is UBAVCNQFDDBTHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(Difluoromethyl)cyclohexan-1-one is a liquid with a molecular weight of 148.15 . It is typically stored at temperatures below -10°C .Scientific Research Applications
Application 1: Synthesis of Jet Fuel Range High-Density Polycycloalkanes
- Summary of the Application : This compound is used in the synthesis of jet fuel range high-density polycycloalkanes, specifically dicyclohexylmethane and dodecahydrofluorene .
- Methods of Application or Experimental Procedures : The process involves a two-step method with vanillin and cyclohexanone, two platform compounds that can be derived from lignin. In the first step, 2-(4-hydroxy-3-methoxybenzylidene)cyclohexan-1-one, a jet fuel range C13 polycycloalkane precursor, is obtained through an acid-catalyzed aldol condensation reaction between vanillin and cyclohexanone over a series of titanium dioxide-based nanometer material catalysts .
- Results or Outcomes : The aldol condensation product is further converted to a mixture of dicyclohexylmethane and dodecahydrofluorene by hydrodeoxygenation (HDO) under the co-catalysis of Pd/C and H-Y zeolite. The cycloalkane mixture obtained from the HDO process has a higher density (0.95 g mL −1) and lower freezing point (256 K). It can be blended into low freezing point jet fuels to improve their volumetric heat values .
Application 2: Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride
- Summary of the Application : This compound can be used to synthesize 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride , a chemical that can be used in various chemical reactions.
- Results or Outcomes : The product, 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, is a useful reagent in organic chemistry .
Application 3: Introduction of Difluoromethyl Group into Pyridines
- Summary of the Application : The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research . This atomic group consists of carbon, two fluorine atoms and a hydrogen atom .
- Methods of Application or Experimental Procedures : A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . The method involves the use of a strategy of temporary dearomatization .
- Results or Outcomes : The difluoromethyl group can be precisely introduced into pyridines at specific sites . This method is also suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .
Application 4: Synthesis of 4-(Difluoromethyl)cyclohexan-1-ol
- Summary of the Application : This compound can be used to synthesize 4-(Difluoromethyl)cyclohexan-1-ol , a chemical that can be used in various chemical reactions.
- Results or Outcomes : The product, 4-(Difluoromethyl)cyclohexan-1-ol, is a useful reagent in organic chemistry .
Application 5: Difluoromethylation in Continuous Flow
- Methods of Application or Experimental Procedures : A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been developed .
- Results or Outcomes : This method allows for the introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch .
Safety And Hazards
properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVCNQFDDBTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)cyclohexan-1-one | |
CAS RN |
1549804-53-6 | |
Record name | 4-(difluoromethyl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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